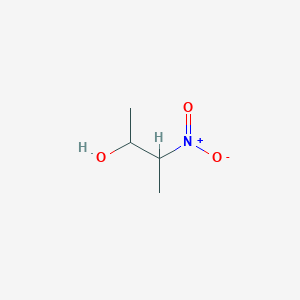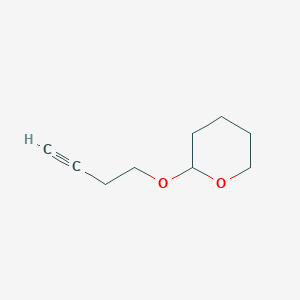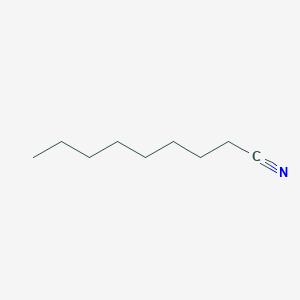
Picolinic acid N-oxide
概要
説明
Picolinic acid N-oxide is a member of pyridines and an aromatic carboxylic acid .
Synthesis Analysis
Picolinic acid is formed from 2-methylpyridine by oxidation, e.g. by means of potassium permanganate (KMnO4) . Studies on the conditions of synthesis of picolinic acid by heterogeneous catalytic oxidation of 2-picoline have been conducted .Molecular Structure Analysis
The molecular formula of Picolinic acid N-oxide is C6H5NO3 . Its average mass is 139.109 Da and its monoisotopic mass is 139.026947 Da .Chemical Reactions Analysis
Picolinic Acid N-Oxide was reacted with a series of triorganotin chlorides in a 1:1 molar ratio in the presence of 1 molar equivalent of either triethylamine or dicyclohexylamine .Physical And Chemical Properties Analysis
The density of Picolinic acid N-oxide is 1.4±0.1 g/cm3 . Its boiling point is 469.0±18.0 °C at 760 mmHg .科学的研究の応用
Anticancer Activities
Picolinic acid N-oxide has garnered interest due to its potential anticancer properties. Researchers have explored its effects on various cancer cell lines. For instance, a study investigated rhenium (I) tricarbonyl complexes containing picolinic acid as a ligand. Among these complexes, one toxic compound, fac-[Re(Pico)(CO)3(H2O)], exhibited significant cytotoxicity against lung cancer cells (A549) with an LC50 value of 20.9 ± 0.8 μg/mL . Further investigations into its mechanism of action and potential clinical applications are warranted.
Biofilm Inhibition
Lipoic and picolinic acids have been considered as alternatives for treating Pseudomonas aeruginosa infections by inhibiting biofilm formation . Biofilms play a crucial role in bacterial pathogenesis, and disrupting their formation could enhance treatment strategies.
Metabolite Detection
Picolinic acid N-oxide is a metabolite derived from tryptophan. While it has been well-studied for its role in mental health disorders, there is ongoing research to develop rapid sensors for detecting picolinic acid . Such sensors could aid in diagnosing metabolic disorders and monitoring treatment efficacy.
作用機序
Target of Action
Picolinic Acid N-Oxide primarily targets Zinc Finger Proteins (ZFPs) . ZFPs are involved in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
The compound works by binding to ZFPs , which changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction with ZFPs is crucial for the compound’s anti-infective and immunomodulatory effects .
Biochemical Pathways
The compound is a pyridine carboxylate metabolite of tryptophan . It plays a key role in zinc transport . The catabolism of tryptophan may be connected to the biological effects of interferon .
Result of Action
Picolinic Acid N-Oxide has been shown to be an anti-viral in vitro and in vivo . It sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Picolinic Acid N-Oxide. It should be stored at room temperature, away from light, in a well-ventilated, dry place .
Safety and Hazards
Picolinic acid N-oxide causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool and well-ventilated place .
将来の方向性
特性
IUPAC Name |
1-oxidopyridin-1-ium-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-6(9)5-3-1-2-4-7(5)10/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYMLBVGNFVFBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)C(=O)O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40231715 | |
| Record name | Pyridine-2-carboxylic acid 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40231715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Picolinic acid N-oxide | |
CAS RN |
824-40-8 | |
| Record name | Picolinic acid N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=824-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Picolinic acid N-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27961 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine-2-carboxylic acid 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40231715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-2-carboxylic acid 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.389 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Picolinic acid N-oxide acts as a bidentate ligand, coordinating to metal ions through both its carboxyl and N-oxide oxygen atoms. This characteristic enables it to form stable chelate complexes with various metal ions, including copper(II), nickel(II), cobalt(II), and zinc(II). [, , , , ]
A: Yes, introducing substituents on the pyridine ring can significantly alter the stability and geometry of the resulting metal complexes. For instance, the presence of electron-donating groups enhances the ligand's basicity, typically leading to more stable complexes. [, , , , ]
ANone: Picolinic acid N-oxide has the molecular formula C6H5NO3 and a molecular weight of 139.11 g/mol.
ANone: Researchers commonly employ a combination of techniques, including:
- Infrared (IR) Spectroscopy: Identifies functional groups and provides insights into hydrogen bonding interactions. [, , , , , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed information about the structure, dynamics, and proton transfer processes in solution and solid state. [, , , , , , , , ]
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Probes electronic transitions and provides information about solvent effects on the molecule. [, ]
- X-ray Diffraction (XRD): Determines the crystal structure and provides accurate bond length and angle measurements. [, , , ]
A: The properties of picolinic acid N-oxide, such as its proton-ligand and metal complex formation constants, are influenced by the solvent. Studies have investigated its behavior in various solvents, including dioxane-water, isopropanol-water, acetone-water, ethanol-water, and methanol-water mixtures. [, , , ]
A: Yes, picolinic acid N-oxide derivatives, specifically chiral 2-aminoacylpyridine N-oxides and 2,6-bis(aminoacyl)pyridine N-oxides, have been investigated as ligands in asymmetric catalysis, such as the enantioselective reduction of ketones and the addition of diethylzinc to aldehydes. []
ANone: Computational methods like Density Functional Theory (DFT) are invaluable for:
- Calculating potential energy surfaces to understand proton transfer dynamics. [, , , , ]
- Predicting NMR chemical shifts and isotope effects, providing insights into hydrogen bonding. [, , , ]
- Simulating vibrational spectra for comparison with experimental data and interpretation. [, ]
ANone: Modifying the substituents on the pyridine ring directly influences the electronic properties and steric hindrance of picolinic acid N-oxide derivatives. These changes impact:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Bicyclo[2.2.1]hept-5-ene-2-methanol](/img/structure/B147368.png)







